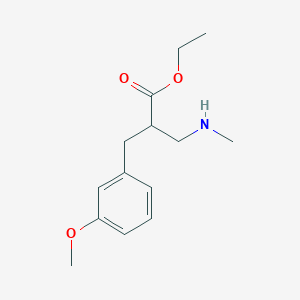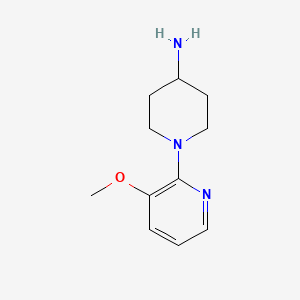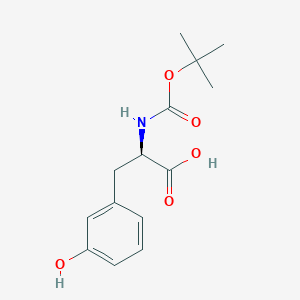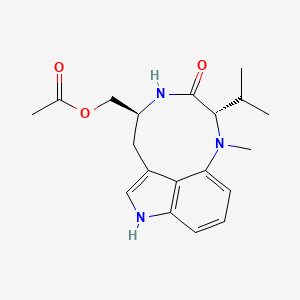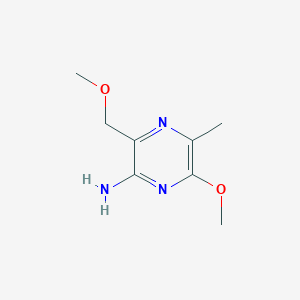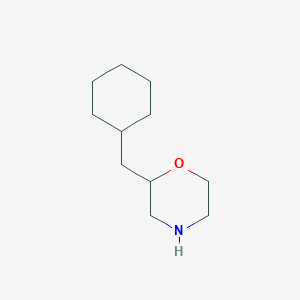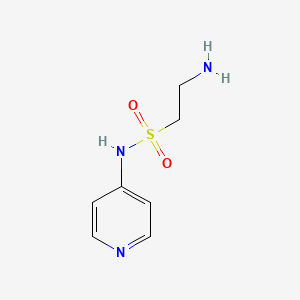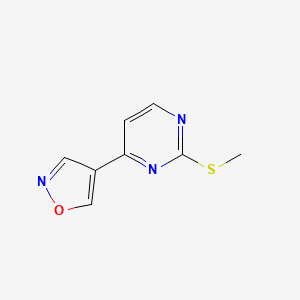
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine
描述
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. In
作用机制
The mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is not yet fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. Additionally, it may interfere with the cell membrane integrity of bacteria and fungi, leading to their death. Furthermore, it may inhibit the production of pro-inflammatory cytokines by suppressing the activity of transcription factors involved in their expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death. Moreover, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of using 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine in lab experiments is its potential as a multi-targeted agent. It has been shown to exhibit activity against cancer cells, bacteria, fungi, and pro-inflammatory cytokines. Additionally, it has been found to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a therapeutic agent. Moreover, studies are needed to investigate the potential of this compound in combination with other agents for the treatment of cancer and other diseases. Finally, further studies are needed to investigate the potential of this compound in preclinical and clinical trials for the treatment of cancer, infectious diseases, and inflammatory disorders.
科学研究应用
4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, it has been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCJTIAOFAILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654909 | |
| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956721-96-3 | |
| Record name | 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B3394798.png)
